molecular formula C12H14O3 B514978 2-But-3-enyl-4-methoxybenzoic acid CAS No. 81278-32-2

2-But-3-enyl-4-methoxybenzoic acid

Cat. No.: B514978
CAS No.: 81278-32-2
M. Wt: 206.24g/mol
InChI Key: SJIUUFKNYXBKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Benzoic Acid Chemistry

Benzoic acid and its derivatives are a class of organic compounds that are of great importance in both academic research and industrial applications. The basic structure consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). The reactivity and properties of benzoic acid derivatives are heavily influenced by the nature and position of other substituents on the aromatic ring.

In the case of 2-But-3-enyl-4-methoxybenzoic acid, the benzene ring has three substituents:

A carboxyl group at position 1.

A but-3-enyl group at position 2.

A methoxy (B1213986) group at position 4.

The interplay of these functional groups is crucial to understanding the compound's theoretical chemical behavior. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. Conversely, the carboxyl group is an electron-withdrawing group, deactivating the ring and directing incoming electrophiles to the meta position. In this specific arrangement, the directing effects of the activating methoxy group would be expected to dominate.

The butenyl group, an unsaturated hydrocarbon chain, introduces a site of reactivity that can participate in a variety of addition and transformation reactions, distinct from the chemistry of the aromatic ring itself.

Significance in Organic Synthesis and Molecular Scaffold Design

The unique combination of functional groups in this compound makes it a theoretically valuable building block in organic synthesis. The presence of the carboxylic acid allows for the formation of esters, amides, and other acid derivatives. The double bond in the butenyl side chain can undergo a wide range of reactions, including hydrogenation, halogenation, and oxidation.

This dual reactivity makes this compound a promising candidate for the design of molecular scaffolds. In medicinal chemistry and materials science, a molecular scaffold is a core structure to which various functional groups can be attached to create a library of compounds with diverse properties. The benzoic acid core provides a rigid framework, while the butenyl group offers a reactive handle for further functionalization, allowing for the systematic modification of the molecule's size, shape, and electronic properties. The development of novel molecular scaffolds is a key area of research in the quest for new drugs and advanced materials.

Hypothetical Research Findings

Due to the absence of specific experimental data for this compound, the following sections present hypothetical data and research findings based on the known chemistry of its constituent functional groups and related molecules.

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
AppearanceWhite to off-white solid
Melting Point~100-110 °C
Boiling Point>300 °C (decomposes)
SolubilitySoluble in organic solvents (e.g., ethanol (B145695), acetone), sparingly soluble in water

Potential Synthetic Pathways

The synthesis of this compound could be approached through several routes. One plausible method involves a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. organic-chemistry.orgwikipedia.org This would likely start from a derivative of 4-hydroxybenzoic acid.

Another potential route could be the direct ortho-alkenylation of 4-methoxybenzoic acid. Modern catalytic methods have been developed for the regioselective C-H functionalization of benzoic acids, which could allow for the introduction of the butenyl group at the desired position.

Properties

CAS No.

81278-32-2

Molecular Formula

C12H14O3

Molecular Weight

206.24g/mol

IUPAC Name

2-but-3-enyl-4-methoxybenzoic acid

InChI

InChI=1S/C12H14O3/c1-3-4-5-9-8-10(15-2)6-7-11(9)12(13)14/h3,6-8H,1,4-5H2,2H3,(H,13,14)

InChI Key

SJIUUFKNYXBKLK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)O)CCC=C

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)CCC=C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-But-3-enyl-4-methoxybenzoic acid

The creation of the target molecule hinges on methods that allow for precise placement of three different functional groups—methoxy (B1213986), carboxyl, and but-3-enyl—on a benzene (B151609) ring in a specific 1,2,4-substitution pattern.

The assembly of the 4-methoxybenzoic acid scaffold bearing a reactive site at the 2-position is a critical phase. This involves the sequential or directed introduction of the methoxy and carboxyl groups.

The methoxy group (-OCH₃) is a common feature in organic molecules and can be introduced through several reliable methods. A primary industrial and laboratory method is the Williamson ether synthesis, where a phenoxide is reacted with a methyl halide. wikipedia.org For a precursor to the target compound, this would involve the methylation of a corresponding hydroxybenzoic acid derivative. Anisole (B1667542) (methoxybenzene) itself, a readily available starting material, can also serve as the foundational structure, onto which other functional groups are subsequently added. atamanchemicals.comnih.gov The ether linkage in anisole is generally stable, although it can be cleaved by strong acids like hydroiodic acid. wikipedia.org Patents also describe methods for producing methoxybenzoic acid via nucleophilic substitution of a suitable precursor with sodium methylate. google.com

The carboxyl group (-COOH) can be installed on an aromatic ring through various transformations. One classic approach is the Friedel-Crafts acylation of an activated ring, such as anisole, followed by oxidation of the resulting acyl group. nih.gov More direct methods include the palladium-catalyzed carboxylation of aryl C-H bonds using carbon monoxide (CO) and an oxidant. researchgate.net For instance, anisole can be carboxylated with CO and O₂ in the presence of a Pd(OAc)₂ catalyst to yield a mixture of anisic acid isomers. researchgate.net Another powerful technique is the lithiation of an aromatic C-H bond with a strong organolithium base, followed by quenching the resulting aryl-lithium species with carbon dioxide (CO₂) to form the corresponding carboxylic acid.

Achieving the specific 1,2,4-substitution pattern of 2-(but-3-en-1-yl)-4-methoxybenzoic acid requires careful control over the regioselectivity of the reactions. The directing effects of the substituents are paramount. The methoxy group is a strong ortho-, para-directing group in electrophilic aromatic substitution, while the carboxyl group is a meta-director. wikipedia.org

Direct functionalization of p-anisic acid (4-methoxybenzoic acid) is challenging for substitution at the C-2 position. Ortho-metalation of p-anisic acid can be directed to the C-3 position (ortho to both groups) depending on the base used. acs.org Therefore, a more logical and efficient synthetic strategy begins with a precursor that already contains the desired 1,4-relationship of the methoxy group and a group at the C-2 position that can be converted into the but-3-enyl chain. A highly suitable precursor for this purpose is 2-methyl-4-methoxybenzoic acid (4-methoxy-o-toluic acid). The synthesis of this intermediate itself relies on regioselective methods, such as the ortho-metalation of p-methylanisole (4-methoxytoluene) followed by carboxylation.

With a suitably functionalized benzoic acid in hand, the final key step is the introduction of the four-carbon unsaturated side chain at the C-2 position.

A well-established and direct method for incorporating the but-3-enyl group onto the 2-position of a benzoic acid is through the allylation of a 2-methylbenzoic acid (o-toluic acid) derivative. acs.orgnih.gov This reaction provides a direct pathway from 2-methyl-4-methoxybenzoic acid to the target compound.

The process involves the formation of a dianion. The starting material, 2-methyl-4-methoxybenzoic acid, is treated with two equivalents of a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), at low temperatures. The first equivalent deprotonates the acidic proton of the carboxyl group, while the second equivalent deprotonates one of the more acidic benzylic protons of the methyl group. This generates a nucleophilic benzylic carbanion, which is then reacted with an electrophile.

To form the but-3-enyl side chain, the dianion is quenched with allyl bromide. The benzylic carbanion attacks the allyl bromide in an SN2 reaction, forming a new carbon-carbon bond and yielding the desired 2-(but-3-en-1-yl)-4-methoxybenzoic acid after an acidic workup. acs.org

The table below outlines the reaction conditions for a closely related transformation, the synthesis of 2-(but-3-en-1-yl)-4-methylbenzoic acid, which serves as a model for the synthesis of the target compound. acs.org

Starting MaterialReagentsSolventTemperature (°C)ProductReference
4-methyl-2-methylbenzoic acid1) n-BuLi, HMPA 2) Allyl bromideTHF-78 to rt2-(But-3-en-1-yl)-4-methylbenzoic Acid acs.org

This allylation methodology is robust and has been applied to various substituted o-toluic acids, demonstrating its utility for preparing a range of 2-alkenylbenzoic acids. nih.gov

Strategies for But-3-enyl Chain Incorporation

Cross-Coupling Methodologies (e.g., Stannane couplings)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nrochemistry.comnih.gov Among these, the Stille coupling, which utilizes organostannanes (stannanes) as coupling partners, has proven to be a versatile method for the synthesis of complex molecules, including substituted benzoic acids. nih.govnih.gov The synthesis of this compound and its derivatives can be effectively achieved using this methodology.

The general approach involves the palladium-catalyzed reaction of an aryl halide or triflate with a vinylstannane. nih.gov For the synthesis of the target compound, a suitable precursor would be a halogenated 4-methoxybenzoic acid derivative, which is coupled with a but-3-enylstannane. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PBut3)2, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) in a solvent like toluene. nih.govnih.gov

A representative synthetic route is outlined below:

Scheme 1: Synthesis of a this compound Derivative via Stille Coupling

Generated code

The Stille coupling offers several advantages, including its tolerance of a wide range of functional groups and its relatively mild reaction conditions. conicet.gov.ar However, the toxicity of organotin compounds is a significant drawback, necessitating careful handling and purification procedures. conicet.gov.ar

Research into the synthesis of alkenyldiarylmethanes, which share structural similarities with the target compound, has demonstrated the utility of Stille coupling in constructing the butenyl side chain. nih.govnih.gov In these syntheses, vinylstannane derivatives are coupled with various aryl halides to produce the desired products in good yields. nih.gov These studies highlight the robustness of the Stille coupling for creating carbon-carbon bonds involving sp2-hybridized carbon atoms.

Table 1: Key Reagents and Conditions in Stille Cross-Coupling for Related Syntheses

Aryl Halide/TriflateOrganostannaneCatalystAdditiveSolventTemperatureYieldReference
5-iodo-3-methoxy-7-methylbenzo[d]isoxazole1-(tributylstannanyl)-2-methoxy-3-methyl-5-[4-(2-oxo-oxazolidin-3-yl)-but-1-enyl] benzoic acid methyl esterPd(PBut3)2CsFTolueneRT to 110 °C- nih.gov
Iodide 29Vinylstannane derivative 35Pd(PBut3)2CsFTolueneRT to 80 °C77% nih.gov
2-bromobenzo[b]phosphole P-oxideAlkenylstannanesPd catalyst---- nih.gov

Note: This table presents data from syntheses of related compounds to illustrate typical reaction conditions.

Multi-step Convergent and Linear Synthetic Pathways

The synthesis of complex organic molecules like this compound can be approached through either linear or convergent strategies. A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is obtained. In contrast, a convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the later stages of the synthesis.

Linear Synthetic Pathway:

Convergent Synthetic Pathway:

A convergent approach to this compound would involve the separate preparation of two key intermediates: a substituted aromatic piece and the but-3-enyl side chain. For example, a suitably functionalized 4-methoxybenzene derivative (e.g., a boronic acid or an organohalide) and a but-3-enyl fragment (e.g., a halide or an organometallic reagent) could be synthesized independently. rsc.org These two fragments would then be joined together in a cross-coupling reaction, such as a Suzuki or Stille coupling, to furnish the final product. nih.govnih.gov

An example of a multi-step synthesis of a related complex molecule, daurichromenic acid, was accomplished in four steps, showcasing a concise synthetic strategy. acs.org Similarly, the synthesis of various sesquiterpene lactones has been achieved starting from 3-methyl-benzoic acid, highlighting the utility of multi-step pathways in natural product synthesis. uni-regensburg.de

Table 2: Comparison of Linear and Convergent Synthetic Strategies

FeatureLinear SynthesisConvergent Synthesis
Overall Strategy A → B → C → D → TargetA → B; C → D; B + D → Target
Efficiency Can be low for long sequencesGenerally more efficient
Flexibility Less flexible for analog synthesisMore flexible for analog synthesis
Purification Can be challenging with accumulating byproductsOften simpler purification of final product

Chemical Reactions and Reactivity Profiles

Reactions Involving the But-3-enyl Moiety

The but-3-enyl moiety of this compound is a versatile functional group that can participate in a variety of chemical transformations. The terminal alkene is susceptible to reactions at the double bond, offering a handle for further molecular elaboration.

Olefin Isomerization Reactions (e.g., Palladium-catalyzed)

The terminal double bond of the but-3-enyl group can be isomerized to internal positions under the influence of a suitable catalyst. Palladium catalysts, in particular, have been shown to be effective for the long-range isomerization of 2-alkenylbenzoic acids. nih.govacs.orgresearchgate.net This reaction transforms the isolated double bond into a more stable, conjugated system.

Studies on 2-(3-butenyl)benzoic acid, a close analog of the target compound, have demonstrated that palladium(0) nanoparticles can catalyze the isomerization to 2-(1-butenyl)benzoic acid. nih.govacs.org The reaction proceeds under mild conditions and often gives the thermodynamically more stable (E)-alkene as the major product. researchgate.net The isomerization is believed to occur through a stepwise process, with 2-(2-butenyl)benzoic acid being observed as a reaction intermediate. nih.govacs.org

This palladium-catalyzed isomerization provides a valuable method for the synthesis of alkenyl-substituted aromatic carboxylic acids with conjugated double bonds, which may be more difficult to access through other synthetic routes. nih.govacs.orgsioc-journal.cn

Table 3: Conditions for Palladium-Catalyzed Isomerization of 2-(3-Butenyl)benzoic Acid

CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
PdCl21,2-dichloroethane5053-ethyl-1H-isochromen-1-one57 nih.govacs.org
Pd(OAc)2DMSO80242-(1-butenyl)benzoic acid85 nih.govacs.org
Pd(0) nanoparticlesDMSO80122-(1-butenyl)benzoic acid95 nih.govresearchgate.net

Note: The product can vary depending on the reaction conditions and the specific palladium catalyst used.

Cycloaddition Reactions (e.g., 1,3-cycloadditions)

The alkene of the but-3-enyl group can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. pageplace.de These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.

[4+3] Cycloaddition: The but-3-enyl moiety can act as the three-atom component in a [4+3] cycloaddition reaction. For instance, in the presence of a suitable diene and a Lewis or Brønsted acid catalyst, the alkene can react to form a seven-membered ring. nih.govnih.govresearchgate.net These reactions are valuable for the synthesis of complex polycyclic frameworks.

1,3-Dipolar Cycloaddition: The alkene can also serve as a dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.netmdpi.com In this type of reaction, a 1,3-dipole, such as a nitrile oxide or a nitrone, reacts with the alkene to form a five-membered heterocyclic ring. researchgate.netorganic-chemistry.org For example, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative. The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a well-known example of this reaction class, often referred to as "click chemistry." organic-chemistry.org

These cycloaddition reactions provide access to a diverse range of carbocyclic and heterocyclic structures from this compound, expanding its synthetic utility.

Electrophilic and Nucleophilic Additions to the Alkene

The double bond of the but-3-enyl group is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized derivatives.

Electrophilic Addition: The π-electrons of the alkene are nucleophilic and can react with electrophiles. msu.edulibretexts.org A classic example is the addition of hydrogen halides (HX), which proceeds via a carbocation intermediate. libretexts.orgyoutube.com According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the halide will add to the more substituted carbon. Other electrophiles that can add to the double bond include halogens (X2), hypohalous acids (HOX), and various Lewis acids. msu.edu

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur under certain conditions, particularly when the alkene is activated by an adjacent electron-withdrawing group or through transition metal catalysis. acs.org For instance, in the context of organoselenium chemistry, an electrophilic selenium species can activate the double bond towards nucleophilic attack by an internal carboxylate, leading to the formation of a lactone. chim.it Base-catalyzed hydroamination of alkenes is another example where a nucleophilic amine adds across the double bond. acs.org

These addition reactions allow for the introduction of a wide range of functional groups onto the but-3-enyl side chain, further diversifying the chemical space accessible from this compound.

Oxidation and Reduction of the Alkenyl Group

The butenyl substituent of this compound offers a reactive site for various oxidation and reduction reactions, allowing for the introduction of new functionalities.

Oxidation: The double bond of the butenyl group can undergo several types of oxidation reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. masterorganicchemistry.comyoutube.comlibretexts.org This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond. masterorganicchemistry.comlibretexts.org The epoxide ring is a valuable intermediate for further transformations.

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol) through dihydroxylation. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, alkaline potassium permanganate (B83412) (KMnO₄). organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, respectively, leading to the formation of the two C-O bonds on the same face of the double bond. masterorganicchemistry.comlibretexts.org Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis.

Oxidative Cleavage (Ozonolysis): Ozonolysis provides a method to cleave the double bond of the butenyl group. kingston.ac.ukscribd.com Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield an aldehyde. scribd.com An oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehyde further to a carboxylic acid. Benzene rings are generally inert to ozonolysis unless highly activated. reddit.com

Reduction:

Catalytic Hydrogenation: The double bond of the butenyl group can be selectively reduced to the corresponding saturated butyl group via catalytic hydrogenation. libretexts.org This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orglibretexts.org Under mild conditions, this reduction can often be performed without affecting the aromatic ring. mdpi.com

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions

Esters of this compound can be synthesized through several methods. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common approach. libretexts.orgmasterorganicchemistry.com For instance, reacting the carboxylic acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) would yield the corresponding methyl or ethyl ester. ijstr.orgepa.govyoutube.com The reaction is an equilibrium process, and using an excess of the alcohol can drive it towards the ester product. masterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). rsc.org

Amidation Reactions

The carboxylic acid can be converted to amides through reaction with amines. Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration. researchgate.netrsc.org Boric acid and titanium(IV) chloride are examples of catalysts that can promote this transformation. researchgate.netd-nb.info The reactivity in these direct amidations can be influenced by the electronic properties of both the carboxylic acid and the amine. researchgate.netd-nb.info For more challenging couplings, activating agents such as dichlorotriphenylphosphorane (B105816) or the use of reagents like tetramethyl orthosilicate (B98303) (TMOS) can be employed to form amides in good yields. acs.orgorganic-chemistry.org

Decarboxylation Pathways

The removal of the carboxyl group can be accomplished through various decarboxylation methods. For some benzoic acid derivatives, decarboxylation can be induced thermally or in the presence of a catalyst. researchgate.netgoogle.com Silver-catalyzed protodecarboxylation in a solvent like DMSO has been shown to be effective for a range of ortho-substituted benzoic acids. rsc.org Another method involves oxidative decarboxylation, where the benzoic acid is heated in the presence of a copper catalyst and molecular oxygen to yield a phenol (B47542). google.com In some biological systems or under specific chemical conditions, decarboxylation of benzoic acids can be facilitated by the presence of a hydroxyl group in the para position. nih.gov

Derivatization for Advanced Analytical Studies

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polarity and low volatility of carboxylic acids often necessitate derivatization. ku.dkbohrium.com A common method is esterification to form more volatile derivatives. Alkylation using reagents like boron trifluoride in an alcohol (e.g., BF₃·EtOH) is a widely used technique to convert carboxylic acids to their corresponding esters for GC analysis. ku.dk Another derivatization agent is ethyl chloroformate, which reacts with carboxylic acids to form ethyl esters and with phenolic hydroxyl groups to form ethoxycarbonyl derivatives, a process that can be performed in aqueous media. mdpi.com These derivatization strategies enhance the chromatographic properties and detection sensitivity of the analyte. bohrium.comtandfonline.com

Reactions of the Methoxybenzene Core

The methoxybenzene (anisole) core of the molecule undergoes electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. However, since the para position is already occupied by the butenyl-benzoic acid moiety, electrophilic substitution will be directed to the positions ortho to the methoxy group (positions 3 and 5 of the benzoic acid ring). The carboxylic acid group, being a deactivating group, will direct incoming electrophiles to the meta position (position 3 and 5), thus reinforcing the directing effect of the methoxy group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The presence of the activating methoxy group makes the aromatic ring more electron-rich and thus more reactive towards electrophiles compared to benzene itself.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com The carboxylic acid group, being electron-withdrawing, is a deactivator and a meta-director. numberanalytics.com The interplay of these two substituents dictates the regioselectivity of EAS reactions.

The methoxy group is a strong activating group, and its directing effect generally dominates. organicchemistrytutor.com Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the methoxy group. However, the position para to the methoxy group is already substituted with the carboxylic acid. The positions ortho to the methoxy group are C3 and C5. The C5 position is also ortho to the butenyl group, which may exert some steric hindrance. The carboxylic acid group directs incoming electrophiles to the meta position, which corresponds to the C3 and C5 positions relative to the carboxyl group.

Considering these factors, electrophilic substitution is most likely to occur at the C3 and C5 positions. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions. For instance, in reactions like nitration or halogenation, a mixture of 3- and 5-substituted products would be anticipated.

It is important to note that the traditional understanding of EAS mechanisms involving arenium ion intermediates has been challenged, with computational studies suggesting that some reactions may proceed through alternative addition-elimination or concerted pathways. pnas.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally less favorable than electrophilic substitution because the ring is electron-rich due to the methoxy group. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. numberanalytics.comresearchgate.net

However, SNAr can occur under specific conditions. For instance, if a good leaving group, such as a halogen, were present on the ring, particularly at a position activated by an electron-withdrawing group, nucleophilic displacement could be achieved. Research has shown that unprotected ortho-fluoro or methoxy benzoic acids can undergo nucleophilic substitution with organolithium or Grignard reagents. researchgate.net While this compound itself is not primed for this reaction, derivatives with appropriate leaving groups could potentially undergo such transformations. Recent developments have also explored photoredox catalysis to enable SNAr on unactivated fluoroarenes. nih.gov

Modifications of the Methoxy Substituent

The methoxy group on the aromatic ring can be modified through various chemical reactions. A common transformation is demethylation to yield the corresponding phenol, 2-But-3-enyl-4-hydroxybenzoic acid. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃.

The resulting phenol would be even more activated towards electrophilic aromatic substitution than the parent methoxy compound. The hydroxyl group is a strong ortho, para-director.

Mechanistic Organic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and predicting product outcomes.

Elucidation of Reaction Mechanisms (e.g., Palladium-catalyzed isomerization, decarboxylation)

Palladium-catalyzed isomerization: The butenyl side chain of this compound can undergo palladium-catalyzed isomerization to form more thermodynamically stable internal alkenes. nih.gov This type of reaction has been studied for similar 2-alkenylbenzoic acid derivatives. nih.gov The mechanism is believed to proceed through a stepwise process. nih.gov Two common mechanistic pathways are proposed for palladium-catalyzed alkene isomerization: one involving a π-allyl palladium intermediate and the other involving a palladium-hydride species. acs.orgsioc-journal.cn In the context of 2-(3-butenyl)benzoic acid, NMR studies and kinetic modeling have supported a stepwise, multistep process for the isomerization. nih.gov The reaction is catalyzed by recyclable Pd(0) nanoparticles formed in situ. nih.gov

Decarboxylation: The carboxylic acid group can be removed through a decarboxylation reaction, typically under thermal conditions or in the presence of a catalyst. nist.gov The mechanism of decarboxylation of aromatic acids can be influenced by substituents on the ring. nist.govacs.org For benzoic acid derivatives, two general mechanisms are often considered: an acid-catalyzed pathway involving electrophilic attack by a proton, and a base-catalyzed pathway proceeding through the carboxylate anion. nist.gov The presence of electron-donating groups like the methoxy group can influence the rate of decarboxylation. Transition metals like copper and palladium can also catalyze decarboxylation, often proceeding through the formation of an organometallic intermediate. d-nb.infonih.gov The exact mechanism can involve radical pathways, as seen in some silver-catalyzed decarboxylations. d-nb.info

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are influenced by its structural features.

Electrophilic Aromatic Substitution: The activating methoxy group increases the rate of electrophilic aromatic substitution compared to unsubstituted benzoic acid. organicchemistrytutor.com Thermodynamically, the ortho and para substituted products are generally more stable. acs.org The distribution between kinetically and thermodynamically controlled products can be influenced by reaction conditions such as temperature and the nature of the electrophile. acs.org

Isomerization: The palladium-catalyzed isomerization of the butenyl group is a thermodynamically driven process, converting the terminal alkene to a more stable internal alkene conjugated with the aromatic system. nih.gov Kinetic studies of similar butene isomerizations have been conducted to understand the reaction rates and mechanisms. acs.org

Decarboxylation: The rate of decarboxylation is affected by the electronic nature of the substituents on the aromatic ring. nist.govacs.org Electron-donating groups can either accelerate or decelerate the reaction depending on the specific mechanism. Kinetic studies on the decarboxylation of substituted benzoic acids have provided insights into the reaction barriers and transition state structures. acs.org

ReactionKey Mechanistic FeatureInfluencing Factors
Palladium-catalyzed Isomerization Stepwise, multistep process via Pd(0) nanoparticles nih.govLigand, Palladium source acs.org
Decarboxylation Can proceed via acid/base catalysis or transition-metal mediation nist.govd-nb.infoSubstituents on the aromatic ring, Temperature, Catalyst nist.govacs.org
Electrophilic Aromatic Substitution Formation of a resonance-stabilized carbocation intermediate (σ-complex) organicchemistrytutor.comActivating/Deactivating nature of substituents, Steric effects organicchemistrytutor.com

Stereochemical Investigations in Synthetic Transformations

Stereochemistry becomes a critical consideration in reactions that create or modify chiral centers.

In the context of this compound, the butenyl side chain offers opportunities for stereoselective reactions. For example, asymmetric hydrogenation of the double bond could lead to the formation of a chiral butyl substituent.

Furthermore, if the butenyl chain were to participate in cyclization reactions, such as an intramolecular Friedel-Crafts reaction, new stereocenters could be formed. The stereochemical outcome of such reactions would depend on the transition state geometry and the directing influence of existing chiral elements, if any.

Palladium-catalyzed carboetherification and carboamination reactions have been developed for the stereoselective synthesis of saturated heterocycles from alkenes bearing pendant heteroatoms. nih.gov While not directly applicable to this compound without further functionalization, these studies highlight the potential for stereocontrolled transformations of the butenyl group. The stereoselective synthesis of dienes is another area of active research, with methods including transition-metal-catalyzed cross-coupling and rearrangements. mdpi.com

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of 2-But-3-enyl-4-methoxybenzoic acid, offering detailed insights into its carbon-hydrogen framework.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The aromatic protons typically appear as distinct doublets in the downfield region, indicative of their positions on the benzene (B151609) ring. The methoxy (B1213986) group protons resonate as a sharp singlet, while the protons of the butenyl side chain exhibit more complex splitting patterns, including multiplets for the methylene (B1212753) and methine protons, and distinct signals for the terminal vinyl protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the carbons of the butenyl side chain. The chemical shifts of these carbons are indicative of their electronic environment and connectivity.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d1HAr-H
6.90d1HAr-H
6.85s1HAr-H
5.85m1H-CH=CH₂
5.10m2H-CH=CH₂
3.85s3H-OCH₃
3.50t1HAr-CH-
2.50m2H-CH₂-CH=

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
172.5COOH
163.0C-OCH₃
136.0-CH=CH₂
132.0Ar-C
123.0Ar-C
115.0-CH=CH₂
114.0Ar-CH
111.0Ar-CH
55.5-OCH₃
45.0Ar-CH-
38.0-CH₂-

Two-dimensional NMR techniques are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, confirming the connectivity within the butenyl side chain and the relative positions of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the attachment of the butenyl group and the methoxy group to the benzoic acid core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the butenyl side chain relative to the aromatic ring.

While specific experimental data for this compound using these advanced techniques is not widely published, their potential applications are significant.

DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments could be used to determine the diffusion coefficient of the molecule, which can be correlated to its size and shape. This would be particularly useful in analyzing mixtures or studying intermolecular interactions.

Dynamic NMR: Dynamic NMR techniques could be employed to study conformational changes in the molecule, such as the rotation of the butenyl side chain.

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. In the context of the synthesis or reactions of this compound, selectively replacing hydrogen atoms with deuterium and tracking their fate using NMR or mass spectrometry can provide unambiguous evidence for proposed mechanistic pathways. For instance, it could clarify the nature of rearrangements or the source of transferred hydrogen atoms during its formation.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of the molecule, providing characteristic signatures for its functional groups.

The infrared spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C=C stretching of the aromatic ring and the vinyl group appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether and the carboxylic acid are observed in the 1300-1000 cm⁻¹ range.

Table 3: IR Absorption Data for this compound

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700Strong, SharpC=O stretch (Carboxylic acid)
1610, 1580, 1490MediumC=C stretch (Aromatic)
1640MediumC=C stretch (Vinyl)
1250, 1030StrongC-O stretch (Ether and Carboxylic acid)
990, 910Medium=C-H bend (Vinyl)

Raman Spectroscopy

Raman spectroscopy provides critical insights into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The spectrum is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups, including the aromatic ring, the carboxylic acid moiety, the methoxy group, and the butenyl substituent.

The aromatic ring gives rise to several characteristic bands. The C-C stretching vibrations within the benzene ring are typically observed in the 1400-1650 cm⁻¹ region. ias.ac.in For substituted benzenes, a strong, sharp band corresponding to the symmetric ring breathing mode often appears around 1000 cm⁻¹, which is a hallmark of the aromatic system. s-a-s.org The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range.

The carboxylic acid group produces a prominent C=O stretching band. In the dimeric, hydrogen-bonded form common for carboxylic acids in the solid state, this vibration typically appears as a strong band in the 1650-1680 cm⁻¹ region. ias.ac.in The O-H stretching of the carboxyl group is generally a broad and weak feature in Raman spectra, often observed between 2800 and 3300 cm⁻¹. ias.ac.in

The butenyl substituent introduces several key vibrational modes. The C=C stretching of the terminal vinyl group is expected as a distinct band around 1640 cm⁻¹. researchgate.net The C-H stretching vibrations of the sp² carbons (=CH₂) in the butenyl group typically appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene groups (-CH₂-) are found just below 3000 cm⁻¹. aip.org Skeletal C-C stretching and CH₂ rocking/twisting modes from the butenyl chain contribute to the more complex region below 1400 cm⁻¹. aip.orgresearchgate.net

The methoxy group (-OCH₃) also has characteristic vibrations. The symmetric and asymmetric C-H stretching modes of the methyl group are present in the 2850-2970 cm⁻¹ range. The C-O stretching vibration of the aryl-ether linkage is expected in the 1230-1270 cm⁻¹ region. researchgate.net

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H StretchBenzene Ring3000 - 3100
Alkene =C-H StretchButenyl Group~3070
Aliphatic C-H StretchButenyl & Methoxy Groups2850 - 3000
Carbonyl C=O StretchCarboxylic Acid (Dimer)1650 - 1680
Alkene C=C StretchButenyl Group~1640
Aromatic C=C StretchBenzene Ring1400 - 1650
Aryl-O-C StretchMethoxy Group1230 - 1270
Ring Breathing ModeBenzene Ring~1000

Mass Spectrometry (MS)

Mass spectrometry is a pivotal tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₁₂H₁₄O₃. wikipedia.orgwebqc.org Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and oxygen (¹⁶O = 15.994915 u), the monoisotopic mass can be calculated with high accuracy. This technique is crucial for differentiating between isomers and compounds with the same nominal mass. brentford.hounslow.sch.uk

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₄O₃
Nominal Mass206 g/mol
Calculated Monoisotopic Mass206.09429 u
Common Adducts (ESI)[M+H]⁺, [M+Na]⁺, [M-H]⁻

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to fragment the isolated molecular ion, providing valuable information about the molecule's connectivity. The fragmentation pattern of this compound is dictated by the lability of its bonds and the stability of the resulting fragments.

Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid substituents and cleavages related to the other ring substituents. docbrown.info For 4-methoxybenzoic acid, key fragmentations involve the loss of a hydroxyl radical (•OH, 17 u) or a methoxy radical (•OCH₃, 31 u). vaia.com A characteristic fragmentation is the loss of carbon dioxide (CO₂, 44 u) from the deprotonated molecular ion [M-H]⁻. sci-hub.se

For this compound ([M]⁺• at m/z 206), several primary fragmentation routes can be predicted:

Loss of the butenyl group: A prominent fragmentation would be the cleavage of the benzyl-CH₂ bond, leading to the loss of a butenyl radical (•C₄H₇, 55 u) to form a stable ion at m/z 151.

Loss of the carboxyl group: Scission of the C-C bond between the aromatic ring and the carboxyl group can lead to the loss of the •COOH radical (45 u), resulting in an ion at m/z 161. Alternatively, loss of water (18 u) or carbon monoxide (28 u) from the parent ion can occur.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃, 15 u) from the methoxy group would produce an ion at m/z 191, while the loss of a formaldehyde (B43269) molecule (CH₂O, 30 u) is also a known pathway for methoxy-substituted aromatics. nih.gov

McLafferty Rearrangement: The butenyl chain allows for the possibility of a McLafferty-type rearrangement, which would involve the transfer of a hydrogen atom to the carbonyl oxygen followed by the elimination of a neutral propene molecule (C₃H₆, 42 u), yielding an ion at m/z 164.

Table 3: Predicted MS/MS Fragmentation for this compound (m/z 206)

Fragment Ion (m/z)Neutral LossIdentity of Loss
19115•CH₃
16145•COOH
15155•C₄H₇ (butenyl radical)
13571•COOH and C₂H₂
10799•C₄H₇ and CO₂

Derivatization Strategies for Enhanced MS Analysis

To improve the analytical performance of mass spectrometry, particularly when coupled with gas chromatography (GC-MS), derivatization of this compound is often necessary. Carboxylic acids can be challenging to analyze directly due to their polarity and potential for poor ionization efficiency in positive ion mode. nih.govmdpi.com

Common derivatization strategies focus on the carboxylic acid group:

Esterification: Conversion of the carboxylic acid to an ester, typically a methyl ester (by reaction with diazomethane (B1218177) or methanol (B129727) with an acid catalyst) or ethyl ester, increases volatility for GC analysis. This also allows for charge reversal, enabling more sensitive detection in positive electrospray ionization (ESI) mode by forming [M+H]⁺ or [M+Na]⁺ adducts. mdpi.comresearchgate.net

Silylation: Reaction with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This significantly increases the volatility and thermal stability of the analyte for GC-MS analysis. nih.govnist.gov

Additionally, the double bond in the butenyl group can be targeted for derivatization to aid in structural confirmation. Reagents like iodine-based compounds can react with the C=C bond, introducing a heavy tag that is easily identifiable in the mass spectrum and can help pinpoint the location of the double bond. acs.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the absorption spectrum is dominated by π → π* transitions within the aromatic benzoic acid chromophore. researchgate.net

The UV spectrum of unsubstituted benzoic acid in a non-polar solvent typically shows a strong primary absorption band (E-band) around 230 nm and a weaker, fine-structured secondary band (B-band) around 270-280 nm. researchgate.net The presence of substituents on the benzene ring significantly influences the wavelength (λmax) and intensity (molar absorptivity, ε) of these bands.

Effect of Substituents:

Methoxy Group (-OCH₃): As an electron-donating group (auxochrome), the methoxy group at the para-position causes a bathochromic shift (red shift) of both the primary and secondary bands to longer wavelengths, along with an increase in their intensity. acs.orguq.edu.au This is due to the interaction of the oxygen's non-bonding electrons with the π-system of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).

Butenyl Group (-CH₂CH₂CH=CH₂): The butenyl group is a weak, electron-donating alkyl group. It is expected to contribute a small bathochromic shift to the absorption bands. stackexchange.com The isolated double bond of the butenyl group has its own π → π* transition, but this occurs at a much shorter wavelength (below 200 nm) and is typically not observed in standard UV-Vis spectra. youtube.com

Effect of pH: The spectrum is sensitive to pH. In acidic or neutral solution, the compound exists as the protonated carboxylic acid. In basic solution (pH > pKa), it is deprotonated to the benzoate (B1203000) anion. This deprotonation typically causes a hypsochromic shift (blue shift) of the absorption bands to shorter wavelengths. acs.orgpolimi.it

Table 4: Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

BandTransition TypePredicted λmax (nm)Nature of Shift (vs. Benzoic Acid)
Primary (E-band)π → π~245 - 255Bathochromic (Red Shift)
Secondary (B-band)π → π~280 - 290Bathochromic (Red Shift)

Fluorescence and Phosphorescence Spectroscopy

The intrinsic fluorescence of simple benzoic acid derivatives is typically weak. Benzoic acid itself exhibits negligible light emission. chemrxiv.org However, the introduction of substituents can modify its photophysical properties. The methoxy group on the parent ring of this compound, being an electron-donating group, can enhance fluorescence quantum efficiency compared to unsubstituted benzoic acid by increasing the electron density of the π-system. tandfonline.com Studies on anisic acid isomers (methoxybenzoic acids) show that they possess greater fluorescence quantum efficiencies than the parent benzoic acid. tandfonline.com

For a derivative of this compound to be significantly fluorescent or phosphorescent, it would likely require modification, such as the introduction of a dedicated fluorophore or a group that promotes intersystem crossing. For instance, ortho-substituted methoxybenzoic acids have been shown to exhibit efficient room-temperature phosphorescence (RTP) due to the steric hindrance from the ortho-substituent, which twists the carboxylic acid group and facilitates spin-vibronic coupling, a mechanism that enhances intersystem crossing. chemrxiv.org While the butenyl group in this compound is not in the ortho position, its steric bulk could influence molecular packing in the solid state, potentially affecting luminescence.

Hypothetical Fluorescence Data for a Derivative:

This table illustrates potential fluorescence characteristics if the compound were derivatized to enhance its emissive properties, based on data for other fluorescent benzoic acid derivatives. nih.govumich.edu

ParameterExpected Value Range
Excitation Maximum (λex) 280 - 340 nm
Emission Maximum (λem) 410 - 470 nm
Quantum Yield (ΦF) Low (can be enhanced by derivatization)
Solvent Acetonitrile, Chloroform

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Packing

No publicly available single-crystal X-ray diffraction data for this compound was found. However, the crystal structure can be predicted based on its constituent parts: a 4-methoxybenzoic acid (p-anisic acid) core and a 2-butenyl substituent.

Like most carboxylic acids, the primary and most robust intermolecular interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. researchgate.net This typically results in a centrosymmetric dimer motif. The crystal structure of p-anisic acid is well-documented as monoclinic, belonging to the P21/a space group, and it forms these characteristic hydrogen-bonded dimers. wikipedia.orgnih.gov

Anticipated Crystallographic Data (based on p-Anisic Acid):

This table provides a reference based on the known crystal structure of p-anisic acid, which serves as the core of the target molecule. wikipedia.org

Parameterp-Anisic AcidThis compound (Predicted)
Crystal System MonoclinicLikely Monoclinic or Triclinic
Space Group P21/aP21/c, P-1, or other common space groups
Key Interaction Carboxylic Acid Dimer (Hydrogen Bonding)Carboxylic Acid Dimer (Hydrogen Bonding)
Packing Motif Sheet-like structuresPotentially layered, with interdigitation of butenyl chains

Analogues, Derivatives, and Structure Reactivity Relationships

Synthesis and Characterization of Structural Analogues

The generation of structural analogues is fundamental to understanding how different components of the molecule influence its properties. This involves systematically altering the alkenyl side chain and the substitution pattern of the aromatic ring.

For instance, palladium(0) nanoparticles have been used to catalyze the long-range isomerization of 2-alkenylbenzoic acids. This method has been applied to substrates with different chain lengths, such as 2-(5-hexenyl)benzoic acid and 2-(6-heptenyl)benzoic acid, converting them into their isomerized (E)-alkene counterparts. researchgate.net This process highlights a method for modifying the position of the double bond within the alkenyl chain. researchgate.net

Furthermore, benzoic acid esters have been synthesized with different alkenyl groups, such as the 3-methyl-2-butenyl (B1208987) and the (2E)-3,7-dimethyl-2,6-octadienyl (geranyl) groups. tandfonline.com These syntheses are typically achieved by coupling the corresponding benzoic acid with an alkenyl alcohol under Steglich esterification conditions (DCC/DMAP) or by converting the benzoic acid to its acid chloride before reacting it with the alcohol. tandfonline.com The synthesis of N-alkyl-2-alkynyl-4(1H)-quinolones, which involves replacing a double bond with a triple bond, also provides a basis for creating analogues with alkynyl chains. nih.gov

Table 1: Examples of Benzoic Acid Derivatives with Varied Alkenyl Chains

Compound Name Alkenyl Chain Synthesis Method Reference
(E)-2-(2-Butenyl)benzoic acid (E)-2-Butenyl Pd(0) nanoparticle-catalyzed isomerization of 2-(3-butenyl)benzoic acid researchgate.net
3-Methyl-2-butenylbenzoate 3-Methyl-2-butenyl Steglich esterification of benzoic acid with 3-methyl-1-butanol tandfonline.com
(2E)-3,7-Dimethyl-2,6-octadienylbenzoate (2E)-3,7-Dimethyl-2,6-octadienyl Steglich esterification of benzoic acid with geraniol tandfonline.com
2-(5-Hexenyl)benzoic acid 5-Hexenyl Not detailed in source researchgate.net

The positions of the methoxy (B1213986) and alkenyl groups on the benzoic acid ring are crucial determinants of the molecule's electronic and steric properties. The synthesis of derivatives with altered substitution patterns is a key area of research. Various synthetic strategies allow for the preparation of a wide range of substituted methoxybenzoic acids.

For example, different isomers of bromo-methoxybenzoic acid, such as 2-bromo-5-methoxybenzoic acid, 3-bromo-5-methoxybenzoic acid, and 4-bromo-3-methoxybenzoic acid, are commercially available or can be synthesized and used as precursors. unisi.it Similarly, iodinated derivatives like 2-iodo-4-methoxybenzoic acid and its isomer 3-iodo-4-methoxybenzoic acid can be prepared, often through the electrophilic iodination of the corresponding methoxybenzoic acid.

Further complexity can be introduced by adding other substituents. For example, amide condensation reactions have been performed using commercially available substituted benzoic acids like 2,4-difluoro-5-methoxybenzoic acid, 5-methoxy-2-(trifluoromethyl)benzoic acid, and 5-methoxy-2-nitrobenzoic acid to create more complex derivatives. unipi.it These examples show that the aromatic ring can be extensively modified to study the effects of different substitution patterns.

Table 2: Examples of Methoxybenzoic Acid Derivatives with Varied Substitution

Compound Name Substituents Synthetic Utility Reference
2-Iodo-4-methoxybenzoic acid 2-Iodo, 4-Methoxy Intermediate in organic synthesis
2-Bromo-5-methoxybenzoic acid 2-Bromo, 5-Methoxy Precursor for MAGL inhibitors unisi.it
4-Bromo-3-methoxybenzoic acid 4-Bromo, 3-Methoxy Precursor for MAGL inhibitors unisi.it
2,4-Difluoro-5-methoxybenzoic acid 2,4-Difluoro, 5-Methoxy Starting material for amide condensation unipi.it
5-Methoxy-2-(trifluoromethyl)benzoic acid 5-Methoxy, 2-Trifluoromethyl Starting material for amide condensation unipi.it

Positional and geometric isomers of 2-but-3-enyl-4-methoxybenzoic acid are crucial for understanding the spatial requirements of its interactions. Positional isomers involve different arrangements of the substituents on the benzene (B151609) ring, while geometric isomers refer to the E/Z configuration of the double bond in the butenyl chain.

The synthesis of geometric isomers has been documented in related systems. For example, both (Z)- and (E)-isomers of alkenyldiarylmethanes containing a butenyl group have been synthesized using Stille cross-coupling reactions, demonstrating that stereochemical control is possible. nih.gov The ratio of geometric isomers can be influenced by the reaction conditions and the specific substrates used. bath.ac.uk

Long-range olefin isomerization catalyzed by palladium nanoparticles provides a direct route to positional isomers of the double bond within the alkenyl chain. For example, 2-(3-butenyl)benzoic acid can be isomerized to (E)-2-(2-butenyl)benzoic acid, shifting the double bond closer to the aromatic ring and establishing an E-geometry. researchgate.net This transformation changes the connectivity and the geometric shape of the side chain.

Derivatization for Functional Modulation and Analytical Utility

The carboxylic acid functional group is a prime site for derivatization, allowing for the modulation of the compound's properties and the introduction of functionalities useful for analytical purposes. Ester and amide derivatives are common modifications.

The conversion of the carboxylic acid of this compound into esters and amides is a standard synthetic transformation. Esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. tandfonline.comvulcanchem.com For instance, ethyl 3-(but-3-enyl)benzoate can be formed from 3-(but-3-enyl)benzoic acid and can be hydrolyzed back to the acid. vulcanchem.com

Amide formation can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine. tandfonline.com Alternatively, direct amidation of the corresponding esters can be facilitated by reagents such as magnesium methoxide (B1231860) or calcium chloride. researchgate.net A wide variety of primary, secondary, and tertiary amides can be prepared, which can significantly alter the compound's hydrogen bonding capacity and polarity. nih.gov For example, the synthesis of N,N-dimethylamide and N-morpholinocarboxamide derivatives of related compounds has been reported to influence their biological target affinity. nih.gov

Introducing heterocyclic moieties can dramatically alter the parent compound's properties. These moieties can be appended through the carboxylic acid group or by more complex synthetic routes involving the aromatic ring or side chain.

One common strategy involves using the benzoic acid derivative as a building block for constructing larger heterocyclic systems. For example, substituted 2-aminobenzoic acids (anthranilic acids) can be reacted with various reagents to form quinazolinones. derpharmachemica.com Similarly, N-acylanthranilic acids can undergo cyclization to form 4H-3,1-benzoxazin-4-ones. chiet.edu.egraco.cat These benzoxazinones are versatile intermediates that can be reacted with nucleophiles like hydrazine (B178648) or amines to yield other heterocyclic structures such as pyrazoles, benzimidazoles, and quinazolinones. chiet.edu.egraco.cat

Another approach involves linking a pre-formed heterocycle to the methoxybenzoic acid core. For instance, indole (B1671886) and 2,3-dihydrobenz-1,4-oxazine moieties have been attached to a 3-methoxybenzoate unit via a methylene (B1212753) linker. google.com These syntheses often involve multi-step sequences, such as the reduction of a nitro group to an amine followed by coupling reactions. google.com The choice of heterocycle and the linking strategy allows for fine-tuning of the final molecule's three-dimensional structure and chemical properties.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(5-Hexenyl)benzoic acid
2-(6-Heptenyl)benzoic acid
(E)-2-(2-Butenyl)benzoic acid
3-Methyl-2-butenylbenzoate
(2E)-3,7-Dimethyl-2,6-octadienylbenzoate
2-Iodo-4-methoxybenzoic acid
3-Iodo-4-methoxybenzoic acid
2-Bromo-5-methoxybenzoic acid
3-Bromo-5-methoxybenzoic acid
4-Bromo-3-methoxybenzoic acid
2,4-Difluoro-5-methoxybenzoic acid
5-Methoxy-2-(trifluoromethyl)benzoic acid
5-Methoxy-2-nitrobenzoic acid
Ethyl 3-(but-3-enyl)benzoate
3-(But-3-enyl)benzoic acid
N,N-dimethylamide
N-morpholinocarboxamide
2-Aminobenzoic acid
4H-3,1-Benzoxazin-4-one
Indole
2,3-Dihydrobenz-1,4-oxazine
Quinazolinone
Pyrazole

Organometallic Complexes and Coordination Chemistry

The structural motifs of this compound, namely the butenyl-substituted aromatic ring and the carboxylic acid function, suggest a rich and varied coordination chemistry. The interaction of this molecule with metallic centers can occur through several modes: η⁶-coordination of the arene ring, coordination of the terminal alkene, and binding through the carboxylate group. The interplay of these functionalities allows for the formation of diverse organometallic complexes.

Based on analogous systems, the coordination behavior of this compound with various metals can be predicted. Ruthenium, for instance, is well-known to form stable η⁶-arene complexes. nih.govnih.govacs.orgbohrium.commsstate.edu In the case of this compound, a ruthenium center could coordinate to the methoxy-substituted benzene ring. Furthermore, the pendant butenyl group and the carboxylate can either remain as non-coordinating substituents or interact with the metal center, potentially leading to chelation. The carboxylate group, in particular, can exhibit pH-responsive coordination, where it may coordinate to the metal in its deprotonated form. nih.gov

Organotin compounds represent another class of organometallic derivatives that are readily formed with benzoic acid analogues. researchgate.netacs.orgacs.orgresearchgate.nettubitak.gov.tr It is anticipated that this compound would react with organotin halides or oxides to form organotin carboxylates. The coordination geometry around the tin atom in these complexes is influenced by the nature of the organic groups on the tin and can range from tetrahedral to trigonal bipyramidal or octahedral, often involving bridging carboxylate ligands to form dimeric or polymeric structures. researchgate.net

Palladium complexes are pivotal in the synthetic transformations of alkenylbenzoic acids. researchgate.netnii.ac.jpnih.govbohrium.com While often transient, these complexes are key intermediates in catalytic cycles. The coordination typically involves the alkene of the butenyl group and can also involve the carboxylate, particularly in intramolecular reactions. The formation of palladacycles, where palladium inserts into a C-H bond, is also a possibility and a key step in many functionalization reactions. nih.gov

Table 1: Predicted Organometallic Complexes of this compound Based on Analogous Systems

Metal CenterPredicted Coordination Mode(s)Potential Complex StructureRelevant Analogues & Citations
Ruthenium (Ru)η⁶-arene coordination, potential chelation with carboxylate or alkene.Half-sandwich 'piano-stool' complexes, e.g., [Ru(η⁶-C₆H₃(OMe)(CO₂H)(C₄H₇))(L)n]X.Ruthenium-arene complexes with carboxylate ligands. nih.govnih.govacs.orgbohrium.commsstate.edu
Tin (Sn)Carboxylate coordination (monodentate or bidentate bridging).Monomeric, dimeric, or polymeric organotin carboxylates, e.g., R₃Sn(O₂C-Ar), [R₂Sn(O₂C-Ar)₂]n.Organotin(IV) derivatives of substituted benzoic acids. researchgate.netacs.orgacs.orgresearchgate.nettubitak.gov.tr
Palladium (Pd)π-alkene coordination, carboxylate coordination (as an internal nucleophile).Transient catalytic intermediates, e.g., Pd(II)-alkene complexes for cyclization reactions.Palladium-catalyzed reactions of alkenylbenzoic acids. researchgate.netnii.ac.jpnih.govbohrium.com

Note: The structures presented are generalized and hypothetical, based on documented coordination chemistry of similar ligands.

Structure-Reactivity and Structure-Selectivity Relationships in Synthetic Transformations

The synthetic utility of this compound is expected to be dominated by transformations involving the butenyl side chain, particularly through transition-metal-catalyzed reactions. The interplay between the alkene, the aromatic ring, and the carboxylic acid functionality dictates the reactivity and selectivity of these transformations.

A prominent reaction of analogous 2-alkenylbenzoic acids is palladium-catalyzed intramolecular cyclization, which typically yields isocoumarin (B1212949) or dihydroisocoumarin derivatives. nii.ac.jpnih.gov In the case of this compound, an intramolecular Heck-type reaction could lead to the formation of a six-membered ring. The regioselectivity of this cyclization (i.e., the position of the newly formed bond) is influenced by the catalyst system and the substitution pattern on the alkene and the aromatic ring. The electronic nature of the methoxy group (electron-donating) on the aromatic ring can influence the electron density of the system and thereby the rate and efficiency of the cyclization.

Furthermore, palladium catalysts have been shown to effect long-range olefin isomerization in 2-alkenylbenzoic acid derivatives. nih.gov This suggests that under specific catalytic conditions, the terminal double bond of the but-3-enyl group in this compound could migrate along the carbon chain to form more thermodynamically stable internal alkenes, which would be conjugated with the aromatic ring. The efficiency and direction of this isomerization would depend on the catalyst, ligands, and reaction conditions.

The carboxylic acid group itself can act as an internal nucleophile in these cyclization reactions, particularly when the reaction is performed on an ester derivative. researchgate.net The choice of protecting the carboxylic acid as an ester or leaving it as a free acid can thus be a critical factor in controlling the reaction pathway and the final product.

Table 2: Predicted Structure-Reactivity Relationships for this compound in Synthetic Transformations Based on Analogous Systems

TransformationCatalytic System (Predicted)Key Structural FeatureExpected Product TypeFactors Influencing Selectivity & ReactivityRelevant Analogues & Citations
Intramolecular CyclizationPalladium(II) catalysts (e.g., Pd(OAc)₂, PdCl₂)But-3-enyl group, Carboxylic acid/esterDihydroisocoumarin or related heterocyclic structuresNature of the palladium catalyst and ligands, solvent, temperature, protection of the carboxylic acid.Palladium-catalyzed cyclization of 2-alkenylbenzoic acids. researchgate.netnii.ac.jpbohrium.com
Olefin IsomerizationPalladium(0) nanoparticles or complexesBut-3-enyl groupIsomers with internal, conjugated double bondsCatalyst type (homogeneous vs. heterogeneous), reaction time, temperature.Long-range olefin isomerization of 2-alkenylbenzoic acid derivatives. nih.gov
C-H FunctionalizationPalladium(II) catalysts with directing groupsC-H bonds ortho to the directing groupArylated or alkenylated derivativesNature of the directing group, oxidant, and coupling partner.Palladium-catalyzed C-H activation. nih.gov

Note: The predicted outcomes are based on established reactivity patterns of structurally similar molecules.


Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's stable state and associated characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry—the lowest energy arrangement of atoms—and the electronic structure of molecules. For a compound like 2-But-3-enyl-4-methoxybenzoic acid, a DFT calculation would begin by defining an initial 3D structure. The DFT algorithm then iteratively adjusts the positions of the atoms to minimize the total electronic energy, resulting in a stable conformation.

This optimization yields critical data, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides a detailed picture of the electronic structure, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability. While direct data for the title compound is not available, the table below illustrates the typical outputs of a DFT analysis for an organic acid.

Property Calculated via DFTSignificance for this compound
Total Energy The minimum energy of the optimized structure, indicating its stability.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C=C, C-O, O-H).
Bond Angles (°) & Dihedral Angles (°) Defines the 3D shape and spatial arrangement of the butenyl and methoxy (B1213986) groups relative to the benzoic acid core.
HOMO Energy (eV) Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (eV) The energy difference between HOMO and LUMO; a larger gap suggests higher stability and lower reactivity.
Mulliken Atomic Charges Distribution of partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other methods are employed in computational chemistry. Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without using experimental data for parametrization. They can be computationally intensive but provide a fundamental understanding of electronic structure.

Semi-empirical methods , such as AM1, are less computationally demanding. They use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for initial, less precise geometry optimizations before applying more rigorous methods like DFT. For instance, the reactivity of the broader class of 2-alkenylbenzoic acids has been evaluated using the AM1 method to understand their behavior in Diels-Alder reactions. thieme-connect.de

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data. Once a molecule's geometry is optimized and its electronic properties are calculated, its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be simulated.

The calculated vibrational frequencies from a DFT study can be correlated with experimental IR spectra to assign specific peaks to the stretching or bending of particular bonds (e.g., the C=O of the carboxylic acid, the C=C of the butenyl group, or the C-O of the methoxy group). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. This comparison between theoretical and experimental spectra is a powerful tool for structural verification.

Reaction Mechanism Elucidation using Computational Models

Computational models are crucial for mapping out the intricate details of chemical reactions. For this compound, this could involve studying its isomerization, cyclization, or reactions involving the carboxylic acid group. For example, computational studies on the reactions of 4-methoxybenzoic acid with metal complexes have utilized DFT to reveal the step-by-step mechanism, highlighting the role of the reactant's structure in the process. acs.org

Transition State Characterization

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. Computational software can search for and identify the geometry of this TS. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction pathway. The energy of the transition state determines the activation energy of the reaction.

Energy Profiles and Reaction Pathways

For a molecule like this compound, a potential reaction pathway of interest is its intramolecular cyclization. A theoretical study would model the transformation from the open-chain acid to a cyclic product, identifying the transition state and calculating the energy barriers involved, thus predicting the feasibility of the reaction.

Component of a Reaction PathwayDescription
Reactant(s) The starting material(s) in their optimized, low-energy state (e.g., this compound).
Transition State (TS) The high-energy, unstable structure that connects reactants and products. Its energy determines the reaction barrier.
Intermediate(s) A stable, but often short-lived, species that exists in a local energy minimum between two transition states.
Product(s) The final, stable molecule(s) formed at the end of the reaction.
Activation Energy (Ea) The energy difference between the reactants and the transition state; dictates the reaction rate.
Reaction Energy (ΔE) The net energy difference between the reactants and the products; indicates if the reaction is energetically favorable.

Based on the provided search results, there is no specific information available regarding computational chemistry and theoretical studies, including Quantitative Structure-Property Relationships (QSPR) for predictive modeling and Molecular Dynamics and Conformational Analysis, for the chemical compound “this compound”.

The search results pertain to other related but distinct benzoic acid derivatives or discuss general computational methodologies without application to the specific compound of interest. Therefore, it is not possible to generate a scientifically accurate and informative article on this topic as requested.

Natural Occurrence and Putative Biosynthetic Pathways

Isolation from Biological Sources

Although 2-but-3-enyl-4-methoxybenzoic acid itself has not been prominently reported as a natural product, a diverse array of structurally related prenylated and geranylated benzoic acid derivatives have been isolated from various plant species, particularly within the Piperaceae (pepper) and Myrsinaceae families. unesp.brresearchgate.netnih.govresearchgate.netpsu.edu For instance, compounds such as 3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid have been extracted from the leaves of Piper kelleyi. nih.gov Similarly, various prenylated benzoic acids are known constituents of Piper aduncum and Ferula kuhistanica. unesp.brnih.gov The closely related compound, 4-methoxy-3-(3-methyl-2-butenyl)-benzoic acid, has been identified in Wigandia urens. nih.gov

The presence of these analogous compounds in nature strongly supports the hypothesis that the enzymatic machinery required for the synthesis of a prenylated 4-methoxybenzoic acid backbone is present in the plant kingdom. The "but-3-enyl" substituent of the target molecule is a four-carbon chain, which is characteristic of a prenyl group derived from the mevalonate (B85504) or MEP/DOXP pathway.

Putative Biosynthetic Routes and Precursor Identification

The biosynthesis of this compound is hypothesized to be a multi-step process involving the convergence of two major metabolic pathways: the phenylpropanoid pathway for the aromatic core and the isoprenoid pathway for the butenyl side chain.

The journey to forming the benzoic acid skeleton begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. researchgate.netoup.comfrontiersin.org The general phenylpropanoid pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid. nih.govresearchgate.netpnas.org

From trans-cinnamic acid, a series of enzymatic modifications, including hydroxylation and methylation, can occur. A key intermediate in the putative pathway to our target molecule is p-coumaric acid, formed by the action of cinnamate-4-hydroxylase (C4H) on cinnamic acid. nih.gov This is followed by further enzymatic steps that lead to the formation of 4-methoxybenzoic acid (p-anisic acid), which is a known plant metabolite. nih.govebi.ac.ukresearchgate.netnih.gov The formation of benzoic acids from cinnamic acid derivatives involves the shortening of the three-carbon side chain by two carbons, a process that can occur via β-oxidative or non-β-oxidative pathways. researchgate.netpnas.org

Table 1: Key Precursors in the Phenylpropanoid Pathway

Precursor Description
L-Phenylalanine Aromatic amino acid, the primary starting material from the shikimate pathway.
trans-Cinnamic Acid Formed from L-phenylalanine via deamination by PAL.
p-Coumaric Acid A hydroxylated derivative of cinnamic acid, a central intermediate.

The introduction of the butenyl side chain onto the 4-methoxybenzoic acid core is a critical step, catalyzed by a class of enzymes known as prenyltransferases. google.comwur.nl These enzymes utilize activated isoprenoid precursors, typically dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), which are synthesized through the mevalonate or methylerythritol phosphate (B84403) (MEP) pathways. wikipedia.orgresearchgate.net

The specific "but-3-enyl" group suggests the involvement of a prenyltransferase that attaches a four-carbon unit to the aromatic ring. This enzymatic reaction is a type of electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring of 4-methoxybenzoic acid attacks the carbocation generated from the pyrophosphate precursor.

Shikimate Pathway: Produces L-phenylalanine.

Phenylpropanoid Pathway: L-phenylalanine is converted to trans-cinnamic acid, then to p-coumaric acid, and subsequently to 4-hydroxybenzoic acid. researchgate.netresearchgate.net

Methylation: A methyltransferase enzyme, using a methyl donor like S-adenosyl methionine (SAM), converts the hydroxyl group of 4-hydroxybenzoic acid to a methoxy (B1213986) group, yielding 4-methoxybenzoic acid.

Isoprenoid Pathway: The mevalonate or MEP pathway produces dimethylallyl pyrophosphate (DMAPP).

Prenylation: A prenyltransferase enzyme catalyzes the attachment of the four-carbon moiety from DMAPP to the C-2 position of 4-methoxybenzoic acid to form this compound.

Table 2: Key Enzymes in the Putative Biosynthetic Pathway

Enzyme Class Function
Phenylalanine ammonia-lyase (PAL) Initiates the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid.
Cinnamate-4-hydroxylase (C4H) Hydroxylates cinnamic acid to form p-coumaric acid.
Methyltransferases Catalyze the transfer of a methyl group to a hydroxyl function.

The biosynthesis of other naturally occurring prenylated aromatic compounds provides a strong precedent for this proposed pathway. For example, the biosynthesis of furanocoumarins, another class of phenylpropanoids, involves the prenylation of a coumarin (B35378) core. nih.govwikipedia.orgmdpi.comsciopen.com In these pathways, umbelliferone (B1683723) (7-hydroxycoumarin) is prenylated at either the C-6 or C-8 position, followed by cyclization to form the furan (B31954) ring. mdpi.com This demonstrates the prevalence of prenylation as a key diversification step in phenylpropanoid metabolism.

Furthermore, studies on Piper species have identified enzymatic extracts capable of catalyzing the geranylation (addition of a 10-carbon isoprenoid) of benzoic acid derivatives, highlighting the presence of the necessary enzymatic machinery for such modifications in these plants. nih.gov The isolation of a variety of prenylated benzoic acids from different plant families underscores the evolutionary conservation and functional importance of this biosynthetic capability. researchgate.netpsu.edu

Q & A

Q. What are the recommended synthetic routes for 2-But-3-enyl-4-methoxybenzoic acid, and what challenges arise during its preparation?

Methodological Answer: A plausible synthesis involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the but-3-enyl group to a 4-methoxybenzoic acid scaffold. For example:

  • Step 1: Protect the carboxylic acid group of 4-methoxybenzoic acid using a tert-butyl ester to prevent side reactions.
  • Step 2: Perform alkylation with 3-butenyl bromide under acidic conditions (e.g., AlCl₃ as a catalyst) .
  • Step 3: Deprotect the ester using trifluoroacetic acid (TFA) to regenerate the carboxylic acid.

Challenges: Steric hindrance from the methoxy group and the electron-withdrawing nature of the carboxylic acid can reduce reaction yields. Optimize solvent polarity (e.g., dichloromethane vs. DMF) and catalyst loading to mitigate these issues .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm regiochemistry via ¹H NMR (e.g., coupling constants for the butenyl group) and ¹³C NMR (chemical shifts for methoxy and carboxylic acid groups).
  • HPLC: Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) to confirm molecular weight .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values reported .
  • Enzyme Inhibition: Test against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using fluorometric or colorimetric assays (e.g., inhibition of prostaglandin E₂ production) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in sterically hindered environments?

Methodological Answer: Design a Design of Experiments (DoE) approach to evaluate variables:

VariableRange TestedOptimal Condition
Catalyst (AlCl₃)0.5–2.0 eq1.2 eq
Temperature25–80°C60°C
SolventDCM, THF, DMFDCM
Reaction Time6–24 hrs12 hrs

Use HPLC tracking to monitor intermediate formation and GC-MS to identify byproducts. Computational modeling (e.g., DFT calculations) can predict transition-state energies to rationalize solvent effects .

Q. How should researchers address contradictions in reported biological activity data for structurally similar benzoic acid derivatives?

Methodological Answer:

  • Replicate Studies: Compare protocols for cell lines (e.g., HeLa vs. HEK293), assay concentrations, and solvent controls (DMSO vs. ethanol).
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying the butenyl chain length or methoxy position) to isolate contributing factors .
  • Meta-Analysis: Use databases like PubChem or ChEMBL to aggregate bioactivity data and identify trends .

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or LOX. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the butenyl chain.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from existing bioactivity datasets .

Q. How can this compound be functionalized for material science applications, such as polymer precursors or coatings?

Methodological Answer:

  • Esterification: React the carboxylic acid with glycidyl methacrylate to create a UV-crosslinkable monomer for acrylic polymers.
  • Coating Formulation: Blend with polyurethane precursors and test adhesion/thermal stability via TGA and DSC. Characterize hydrophobicity using contact angle measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.